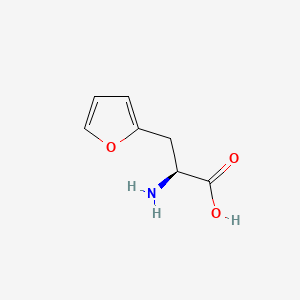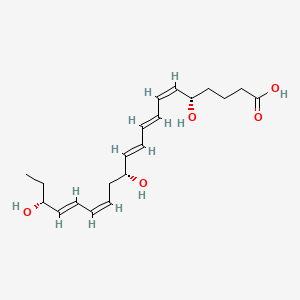
2,3-Isopropylideneglycerol-1-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Isopropylideneglycerol-1-propionate is an organic compound with the molecular formula C9H16O4. It is a derivative of glycerol, where the hydroxyl groups at positions 2 and 3 are protected by an isopropylidene group, and the hydroxyl group at position 1 is esterified with propionic acid. This compound is often used in organic synthesis and various chemical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Isopropylideneglycerol-1-propionate typically involves the protection of glycerol with acetone to form 2,3-isopropylideneglycerol, followed by esterification with propionic acid. The reaction conditions generally include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the isopropylidene group. The esterification step may require a dehydrating agent like dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of efficient catalysts and solvents can also enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Isopropylideneglycerol-1-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Isopropylideneglycerol-1-propionate has several applications in scientific research:
Chemistry: It is used as a protecting group for glycerol in organic synthesis, allowing selective reactions at specific hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Isopropylideneglycerol-1-propionate involves its ability to act as a protecting group for hydroxyl groups in glycerol. By forming an isopropylidene acetal, the compound prevents unwanted reactions at these positions, allowing selective modification of other functional groups. This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are crucial.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another glycerol derivative with similar protecting group properties.
1,2-Isopropylideneglycerol: A closely related compound with similar chemical behavior.
Uniqueness: 2,3-Isopropylideneglycerol-1-propionate is unique due to its specific esterification at the 1-position, which provides additional reactivity and versatility in organic synthesis compared to other glycerol derivatives. This makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-8(10)11-5-7-6-12-9(2,3)13-7/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPJKMXMOMEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












